REACTION_SMILES
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[CH3:25][P:26](=[O:27])([OH:28])[OH:29].[Cl-:1].[Cl-:23].[Cl-:24].[Cl-:2].[GeH4:22].[OH:13][CH2:14][C:15]([CH2:16][OH:17])([CH2:18][OH:19])[CH2:20][OH:21].[c:3]1([P:9]([OH:10])([OH:11])=[O:12])[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[Cl:1][P:9]([Cl:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CP(=O)(O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[GeH4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OCC(CO)(CO)CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)c1ccccc1
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Name
|
|
Type
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product
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Smiles
|
O=P(Cl)(Cl)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |